molecular formula C9H13N3OS B11727286 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B11727286
M. Wt: 211.29 g/mol
InChI Key: PYZMLGRAEJGXIX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound with a complex structure It contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Amino Groups: The dimethylamino and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate amines.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various amines and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with different amino or other functional groups.

Scientific Research Applications

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-[2-(ethylamino)-1,3-thiazol-5-yl]prop-2-en-1-one: Similar structure with an ethylamino group instead of a methylamino group.

    3-(Dimethylamino)-1-[2-(propylamino)-1,3-thiazol-5-yl]prop-2-en-1-one: Similar structure with a propylamino group instead of a methylamino group.

Uniqueness

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZMLGRAEJGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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